(S)-Coriolic acid (CAS 29623-28-7), commonly referred to as 13(S)-HODE, is a major endogenous bioactive lipid mediator generated by the stereospecific 15-lipoxygenase (15-LOX) metabolism of linoleic acid [1]. In commercial and laboratory procurement, it is primarily sourced as a high-purity analytical standard for chiral lipidomics, a specific endogenous agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and a potent modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel [2]. Unlike non-specific oxidative markers, enantiopure 13(S)-HODE is strictly required to quantify enzymatic lipid signaling pathways, model mitochondrial dysfunction in airway epithelia, and evaluate PPARγ-dependent cellular responses [3].
Substituting (S)-Coriolic acid with its parent compound linoleic acid, its stereoisomer 13(R)-HODE, or a racemic (±)-13-HODE mixture fundamentally compromises experimental integrity and analytical quantification [1]. 13(S)-HODE is the exclusive product of 15-LOX-1 enzymatic activity, whereas 13(R)-HODE is predominantly generated via non-enzymatic free-radical auto-oxidation or cyclooxygenase (COX) pathways [2]. Biologically, these enantiomers exhibit divergent behaviors; 13(S)-HODE activates PPARγ to induce apoptosis in specific cancer models, while 13(R)-HODE lacks this specific targeted apoptotic profile [1]. Analytically, utilizing a racemic mixture in liquid chromatography-mass spectrometry (LC-MS/MS) prevents the resolution of the 13(S)/13(R) ratio, making it impossible to distinguish targeted 15-LOX enzymatic signaling from background oxidative stress in metabolic disease models [2].
(S)-Coriolic acid is a direct endogenous ligand for PPARγ. Studies demonstrate that 13(S)-HODE significantly increases PPARγ binding to the Peroxisome Proliferator Response Element (PPRE), whereas the parent compound, linoleic acid, fails to activate PPARγ prior to 15-LOX-1 metabolism [1].
| Evidence Dimension | PPARγ binding to PPRE |
| Target Compound Data | 13(S)-HODE (significant activation) |
| Comparator Or Baseline | Linoleic acid (no significant activation) |
| Quantified Difference | 13(S)-HODE drives functional PPARγ activation, while the unoxidized precursor yields baseline activity. |
| Conditions | HCT-116 and LoVo colon cancer cell models |
Procurement of the specific oxidized metabolite is required to study PPARγ activation, as the abundant and cheaper precursor linoleic acid is biologically inactive in this pathway.
13(S)-HODE functions as a potent endogenous agonist of the TRPV1 channel, driving rapid intracellular calcium ([Ca2+]i) accumulation. Application of 1 µM 13(S)-HODE evokes a sharp initial rise in [Ca2+]i, leading to downstream mitochondrial depolarization and reactive oxygen species (ROS) production [1].
| Evidence Dimension | Intracellular Ca2+ mobilization |
| Target Compound Data | 1 µM 13(S)-HODE |
| Comparator Or Baseline | Vehicle control (baseline Ca2+ levels) |
| Quantified Difference | 1 µM 13(S)-HODE triggers a rapid, measurable spike in [Ca2+]i sufficient to induce mitochondrial depolarization. |
| Conditions | TRPV1-expressing MCF7 cells and bronchial epithelial cells |
Validates 13(S)-HODE as a physiologically relevant endogenous TRPV1 trigger for calcium flux assays, replacing non-mammalian exogenous agonists like capsaicin.
In targeted lipidomics, distinguishing enzymatic signaling from general oxidative stress requires chiral chromatographic separation. Using enantiopure 13(S)-HODE and 13(R)-HODE standards on a Chiralpak IA column allows researchers to quantify the exact S/R stereospecificity. In nonalcoholic steatohepatitis (NASH) models, this resolution revealed an equivalent R and S chiral distribution, proving the lipid peroxidation was driven by free radicals rather than 15-LOX enzymatic activity [1].
| Evidence Dimension | Chromatographic S/R ratio resolution |
| Target Compound Data | Enantiopure 13(S)-HODE standard |
| Comparator Or Baseline | Racemic (±)-13-HODE mixture |
| Quantified Difference | Pure standards enable exact quantification of 1:1 R/S ratios (free radical) vs. S-dominant ratios (enzymatic), which a racemic standard cannot resolve. |
| Conditions | Chiral LC-MS/MS analysis of human plasma lipid extracts |
Procurement of the pure (S)-enantiomer is an absolute prerequisite for calibrating LC-MS/MS instruments to differentiate enzymatic lipoxygenase activity from systemic oxidative stress.
Extracellular 13(S)-HODE directly induces mitochondrial dysfunction and apoptosis in airway epithelial cells. In murine models, administration of 13(S)-HODE replicates features of severe airway obstruction, lung remodeling, and neutrophilia, which are entirely attenuated by the disruption or inhibition of TRPV1 activity[1].
| Evidence Dimension | Airway epithelial injury and mitochondrial degradation |
| Target Compound Data | Extracellular 13(S)-HODE administration |
| Comparator Or Baseline | TRPV1-inhibited baseline |
| Quantified Difference | 13(S)-HODE induces severe asthma-mimicking features, which are reversed/attenuated upon TRPV1 blockade. |
| Conditions | Murine allergic airway inflammation models and human bronchial epithelial cells |
Provides a specific, procurement-relevant reagent for inducing physiologically relevant severe asthma phenotypes in preclinical respiratory models.
Directly downstream of chiral resolution evidence, 13(S)-HODE is the required analytical standard for quantifying 15-LOX-1 enzymatic activity versus free-radical oxidative stress in patient plasma, particularly for metabolic diseases like NASH and NAFLD [1].
Based on its ability to trigger TRPV1-mediated calcium flux and mitochondrial dysfunction, 13(S)-HODE is a targeted endogenous reagent for inducing airway epithelial apoptosis and modeling severe, non-atopic asthma phenotypes in murine models [2].
Because linoleic acid fails to activate PPARγ, 13(S)-HODE is utilized in in vitro transcription factor assays and cell culture models to specifically evaluate 15-LOX-1/PPARγ-dependent cell cycle arrest and apoptosis, particularly in colorectal and breast cancer research [3].